D-Proline, 4-hydroxy-1-methyl-, cis-
Overview
Description
“D-Proline, 4-hydroxy-1-methyl-, cis-” or “cis-4-Hydroxy-D-proline” is a compound useful in organic synthesis . It is a D-proline in which a hydrogen at the 4-position of the pyrrolidine ring is substituted by a hydroxy group (R-configuration) . It is functionally related to an alpha-amino acid .
Synthesis Analysis
The synthesis of cis-4-Hydroxy-D-proline involves regioselective hydrogenation of the isolated ®-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. This produces (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester in 98% yield. Subsequent hydrolysis of the ester and N-(alkoxycarbonyl) groups produces cis-4-hydroxy-D-proline in 98% yield and 96% de .Molecular Structure Analysis
The global minimum structure of cis-4-Hydroxy-D-proline (CHDP) has been obtained by scanning the potential energy surface (PES). The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MESP) surfaces are used to explain the chemical reactivity of the title molecule .Chemical Reactions Analysis
The present study deals with a non-native amino acid, cis-4-hydroxy-D-proline (CHDP) using density functional theory at B3LYP/6-31+G (d,p) level . The atomic charge analysis has been carried out using Mulliken and natural population schemes .Physical And Chemical Properties Analysis
The empirical formula of cis-4-Hydroxy-D-proline is C6H11NO3 . Its molecular weight is 145.16 . The SMILES string is COC([C@H]1CC@HO)=O.Cl .Safety And Hazards
Future Directions
Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .
properties
IUPAC Name |
(2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPNAUMSPFTHK-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@@H]1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729337 | |
Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Proline, 4-hydroxy-1-methyl-, cis- | |
CAS RN |
63269-53-4 | |
Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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